{5-Azaspiro[2.3]hexan-1-yl}methanol
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Overview
Description
{5-Azaspiro[2.3]hexan-1-yl}methanol is a chemical compound known for its unique spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring with a nitrogen atom incorporated into the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Azaspiro[2.3]hexan-1-yl}methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both nitrogen and hydroxyl functional groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
{5-Azaspiro[2.3]hexan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrogen-containing ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
{5-Azaspiro[2.3]hexan-1-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {5-Azaspiro[2.3]hexan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. This can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
1-{5-Benzyl-5-azaspiro[2.3]hexan-1-yl}methanamine dihydrochloride: This compound has a similar spirocyclic structure but includes a benzyl group, which can influence its chemical and biological properties.
5-Azaspiro[2.3]hexane Hydrochloride: This compound lacks the hydroxyl group present in {5-Azaspiro[2.3]hexan-1-yl}methanol, which can affect its reactivity and applications.
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
5-azaspiro[2.3]hexan-2-ylmethanol |
InChI |
InChI=1S/C6H11NO/c8-2-5-1-6(5)3-7-4-6/h5,7-8H,1-4H2 |
InChI Key |
SWJYMWRXNKLXAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12CNC2)CO |
Origin of Product |
United States |
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